Fmoc-D-Orn(Boc)(Boc)-Gly-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H34N4O6 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-5-[(2-amino-2-oxoethyl)amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1 |
InChI Key |
NCYJICKDLVRXCC-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fmoc D Orn Boc Boc Gly Nh2
Retrosynthetic Dissection and Design Principles for Precursor Synthesis
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For Fmoc-D-Orn(Boc)(Boc)-Gly-NH2, the most logical disconnection is at the amide (peptide) bond linking the D-ornithine and glycine (B1666218) residues.
This dissection yields two primary synthons:
The Carboxyl Component : An activated form of Nα-Fmoc-Nδ,Nδ-bis(Boc)-D-ornithine (Fmoc-D-Orn(Boc)₂-OH).
The Amine Component : Glycinamide (B1583983) (H-Gly-NH₂).
The design principles for synthesizing these precursors are governed by the need to prevent unwanted side reactions during the subsequent coupling step. biosynth.com The Nα-amino group of D-ornithine must be temporarily protected to prevent self-polymerization, for which the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is selected. nih.gov The side-chain δ-amino group of ornithine is highly nucleophilic and requires robust protection to avoid interference; this is achieved through the installation of two acid-labile tert-butyloxycarbonyl (Boc) groups. Finally, the C-terminus of the glycine residue is required as a primary amide (-NH₂), necessitating the use of glycinamide as the starting material for the amine component. This strategic protection scheme ensures that the peptide bond formation occurs exclusively between the α-carboxyl group of the ornithine derivative and the α-amino group of glycinamide.
Optimization of Peptide Coupling Protocols for this compound Formation
The formation of the peptide bond between the sterically demanding Fmoc-D-Orn(Boc)₂-OH and H-Gly-NH₂ is a critical step that requires careful optimization to maximize yield and minimize side reactions, particularly racemization.
Peptide coupling involves the activation of the carboxylic acid moiety of the N-terminal amino acid to make it susceptible to nucleophilic attack by the amino group of the C-terminal partner. uni-kiel.de Given the significant steric hindrance imparted by the Nα-Fmoc group and the dual Boc groups on the ornithine side chain, the choice of coupling reagent is crucial. globalresearchonline.net
Modern coupling reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. mdpi.com However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea byproduct. To suppress these side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential. highfine.com
Onium Salts (phosphonium and aminium/uronium) have become the reagents of choice for difficult couplings. sigmaaldrich.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, HCTU, and HATU incorporate the activating agent (HOBt or HOAt) within their structure. creative-peptides.compeptide.com HATU, which forms a highly reactive HOAt ester in situ, is particularly effective for coupling sterically hindered amino acids due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt, which accelerates the coupling reaction and minimizes racemization. sigmaaldrich.com COMU, a more recent development, incorporates an Oxyma Pure leaving group, offering comparable efficiency to HATU with improved safety and solubility profiles. bachem.com
For the synthesis of this compound, aminium/uronium salt reagents like HATU or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are preferred. bachem.com These reagents promote rapid and efficient formation of the active ester, leading to higher yields and purities compared to carbodiimide-based methods. uni-kiel.de
| Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Inexpensive, widely used | High racemization risk without additives, N-acylurea byproduct formation |
| Phosphonium Salts | PyBOP, PyAOP | Forms HOBt or HOAt active esters | Low racemization, high efficiency | Carcinogenic byproduct (HMPA) with BOP |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | Forms HOBt, HO-6-ClBt, HOAt, or Oxyma active esters | Very fast, highly efficient for hindered couplings, low racemization peptide.com | Can cause guanidinylation of free amines if used in excess peptide.com |
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. uni-kiel.de During the activation of the carboxyl group, the α-proton can become acidic, leading to its abstraction by a base and subsequent racemization (inversion of stereochemistry from D to L, or vice-versa) via an oxazolone (B7731731) intermediate. mdpi.com
Several factors influence the extent of racemization:
Coupling Reagent and Additive : Uronium/aminium reagents that incorporate HOAt (e.g., HATU) or 6-Cl-HOBt (e.g., HCTU) are superior at suppressing racemization compared to their HOBt-based counterparts (e.g., HBTU). highfine.compeptide.com The additives themselves can form active esters that are more reactive towards the amine component than they are towards racemization. highfine.com
Base : The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine are commonly used. nih.gov Using the minimum necessary amount of base is crucial, as excess base can promote direct abstraction of the α-proton. mdpi.com
Temperature : Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov
Pre-activation Time : The duration for which the carboxylic acid is activated before the addition of the amine component should be minimized. Prolonged pre-activation increases the opportunity for the activated intermediate to racemize. acs.org
For the synthesis of this compound, a protocol employing HATU with DIPEA at a controlled temperature (e.g., 0 °C to room temperature) would be optimal to ensure the stereochemical purity of the D-ornithine residue is maintained.
Strategic Application of Orthogonal Protecting Groups within the this compound System
The successful synthesis of this dipeptide hinges on an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting the others. biosynth.comresearchgate.net This molecule utilizes the widely adopted Fmoc/tBu strategy. iris-biotech.de
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino (Nα) function of the D-ornithine residue. nih.gov Its key advantage is its lability under mild basic conditions, which are orthogonal to the acid-labile Boc groups used for side-chain protection. biosynth.comslideshare.net
The deprotection mechanism is a base-catalyzed β-elimination. nih.gov A secondary amine, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used as the base. peptide.comspringernature.com The process involves:
Abstraction of the acidic proton on the C9 carbon of the fluorenyl ring system by piperidine. nih.gov
This generates a carbanion, which triggers a β-elimination, releasing carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.net
The liberated α-amino group is then ready for the next coupling reaction.
The piperidine acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby preventing it from reacting with the newly deprotected amine. springernature.com
This selective removal allows for the iterative elongation of a peptide chain without disturbing the acid-sensitive side-chain protecting groups. chempep.com
The most distinctive feature of the target molecule is the double tert-butyloxycarbonyl (Boc) protection on the δ-amino group of the ornithine side chain. A single Boc group is the standard protection for ornithine or lysine (B10760008) side chains in Fmoc-based synthesis. peptide.com The use of a second Boc group is an unconventional strategy.
Rationale : The rationale for dual Boc protection is primarily to impart specific physicochemical properties. The two bulky, lipophilic Boc groups significantly increase the steric hindrance around the δ-nitrogen. This modification can influence the conformation of the peptide backbone and side chain. Furthermore, the electronic nature of the δ-nitrogen is altered; it is rendered non-nucleophilic and non-basic, existing as a di-tert-butyl carbamate. This robust protection ensures that the side chain remains completely inert during all synthetic steps, including coupling and Fmoc deprotection.
Implementation : The introduction of the dual Boc groups onto the ornithine side chain is typically achieved by reacting a suitably Nα-protected ornithine precursor with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The complete removal of both Boc groups requires strong acidic conditions, such as treatment with neat trifluoroacetic acid (TFA), often with scavengers to trap the resulting tert-butyl cations. This ensures the Boc groups remain fully intact during the base-mediated Fmoc deprotection steps, fulfilling the requirement of orthogonality. slideshare.net
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-amino group (D-Ornithine) | Mild base (e.g., 20% Piperidine in DMF) peptide.com | Stable to acids (TFA) and hydrogenolysis chempep.com |
| tert-Butyloxycarbonyl | Boc | Nδ-amino group (D-Ornithine) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Stable to bases (Piperidine) and hydrogenolysis |
Purification and Isolation Techniques for High Purity this compound
Following synthesis, the crude product contains the target peptide alongside various impurities such as by-products from cleaved protecting groups, truncated sequences, and residual reagents. bachem.com The complete removal of these contaminants is essential. Given the fully protected and highly hydrophobic nature of this compound, specialized purification strategies are required to overcome challenges like poor solubility in standard solvents. nih.govbiotage.com
Chromatography is the primary tool for the purification of synthetic peptides. nih.gov For a compound like this compound, both solid-support and support-free liquid chromatographic techniques are employed.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a scaled-up version of analytical HPLC designed to isolate significant quantities of a compound. peptide.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide purification, separating molecules based on hydrophobicity. bachem.com A non-polar stationary phase (typically C8 or C18 alkyl-silica) is used with a polar mobile phase, usually a gradient of acetonitrile (B52724) in water containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.commdpi.com However, the extreme hydrophobicity of this compound presents a significant challenge, often leading to poor solubility in highly aqueous starting conditions and potential irreversible adsorption to the column. nih.govbiotage.comgenscript.com
To address these issues, several advanced strategies can be implemented:
Alternative Organic Modifiers: Replacing or augmenting acetonitrile with solvents like isopropanol (B130326) or n-propanol can significantly enhance the solubility of hydrophobic peptides and improve chromatographic peak shape. waters.com
Elevated Temperature: Performing the separation at higher temperatures (e.g., 40-60 °C) can increase peptide solubility, reduce mobile phase viscosity, and improve peak resolution. waters.comyoutube.com
Shallow Gradients: Employing a very slow, shallow gradient of the organic solvent allows for better separation of the target compound from closely related impurities.
Normal-Phase HPLC (NP-HPLC): For fully protected peptides that are insoluble in aqueous media, NP-HPLC offers a powerful alternative. biotage.com This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane). biotage.com This approach is well-suited for this compound, which is more soluble in organic solvents.
Interactive Table 1: Exemplary Preparative HPLC Conditions for Protected, Hydrophobic Peptides
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
|---|---|---|
| Stationary Phase | C8 or C4 silica | Silica Gel |
| Mobile Phase A | 0.1% TFA in Water | Dichloromethane (B109758) (DCM) |
| Mobile Phase B | 0.1% TFA in Acetonitrile, Isopropanol, or n-Propanol | Methanol or Ethanol |
| Gradient | Optimized shallow gradient (e.g., 50-100% B over 40 min) | Optimized gradient (e.g., 2-20% B over 10 column volumes) biotage.com |
| Temperature | Ambient to 60 °C waters.com | Ambient |
| Detection | UV at 214 nm and 265 nm (for Fmoc group) | UV at 265 nm and 301 nm |
Countercurrent Chromatography (CCC)
Countercurrent chromatography is a form of liquid-liquid partition chromatography that does not use a solid support, thereby eliminating issues of irreversible sample adsorption. nih.gov This makes it particularly suitable for the purification of hydrophobic and sensitive molecules. nih.gov The technique relies on partitioning the solute between two immiscible liquid phases.
For protected peptides like this compound, which suffer from poor solubility, specialized biphasic solvent systems have been developed. These systems are designed to ensure the peptide is soluble in at least one of the phases. nih.gov An advanced implementation, Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), further enhances efficiency, reduces solvent consumption by over 30%, and can increase yields by 10% compared to single-column batch chromatography. bachem.com
Interactive Table 2: Novel Biphasic Solvent Systems for Protected Peptide Purification by CCC
| System Components | Application Example | Reference |
|---|---|---|
| Heptane/Tetrahydrofuran/Acetonitrile/Dimethylsulfoxide/Water | Purification of a protected 39-mer exenatide (B527673) intermediate | nih.gov |
| Heptane/Methyl-tetrahydrofuran/N-methylpyrrolidone/Water | Purification of an 8-mer protected bivalirudin (B194457) intermediate | nih.gov |
Crystallization is the final step to achieve the highest possible purity and to obtain the product as a stable, easy-to-handle solid. Protected peptides often present challenges, sometimes separating from solution as oils or amorphous solids rather than crystals. researchgate.net The selection of an appropriate solvent system is paramount.
Common Crystallization Techniques
Solvent/Anti-Solvent Precipitation: This is the most common method. The crude, purified peptide is dissolved in a minimum volume of a "good" solvent in which it is highly soluble. An "anti-solvent," in which the peptide is insoluble, is then added dropwise until the solution becomes persistently turbid. The solution is then allowed to stand, often at a reduced temperature, to promote the slow formation of crystals.
Trituration: If the purified product is an oil, it can often be solidified by trituration. This involves repeatedly stirring the oil with a solvent in which it is insoluble (an anti-solvent). This process washes away highly soluble impurities and can induce nucleation and solidification of the product. researchgate.net For Boc-protected amino acids, stirring with an ether solvent like diethyl ether is often effective. researchgate.net
Vapor Diffusion: For growing high-quality single crystals, a concentrated solution of the peptide is placed in a sealed container along with a larger reservoir of an anti-solvent. The anti-solvent slowly vaporizes and diffuses into the peptide solution, gradually reducing its solubility and promoting crystal growth.
The selection of solvents is critical and must be determined empirically for this compound. Based on its structure, a polar aprotic solvent would likely serve as the good solvent, while a non-polar hydrocarbon or an ether would be a suitable anti-solvent.
Interactive Table 3: Potential Solvent Systems for Crystallization of this compound
| Good Solvents (for dissolution) | Anti-Solvents (for precipitation) | Technique |
|---|---|---|
| Dichloromethane (DCM) | n-Heptane or Diethyl Ether | Solvent/Anti-Solvent |
| Tetrahydrofuran (THF) | Hexanes or Water | Solvent/Anti-Solvent |
| Dimethylformamide (DMF) | Water | Solvent/Anti-Solvent |
| Acetonitrile (ACN) researchgate.net | Diethyl Ether | Solvent/Anti-Solvent |
| Isopropanol (IPA) researchgate.net | Petroleum Ether | Solvent/Anti-Solvent |
Detailed Conformational and Structural Investigations of Fmoc D Orn Boc Boc Gly Nh2
Advanced Spectroscopic Characterization for Conformational Elucidation
Spectroscopic methods offer a powerful toolkit for probing the conformational dynamics of peptides in solution. By analyzing the interactions of the molecule with electromagnetic radiation, valuable insights into its structural features can be obtained.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. Through-bond and through-space correlations provide information on dihedral angles and the spatial proximity of atoms, respectively.
For Fmoc-D-Orn(Boc)(Boc)-Gly-NH2, a comprehensive NMR analysis would involve a suite of experiments, including 1D ¹H and ¹³C NMR, as well as 2D techniques such as COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY. The presence of the D-ornithine residue is expected to influence the backbone dihedral angles (φ, ψ) in a manner distinct from its L-counterpart, potentially favoring conformations not commonly observed in peptides composed solely of L-amino acids. nih.govresearchgate.net
The bulky Fmoc and di-Boc protecting groups on the D-ornithine side chain are anticipated to impose significant steric hindrance, thereby restricting the conformational freedom of the molecule. This restriction would likely be reflected in the observed nuclear Overhauser effects (NOEs), which can be used to derive distance constraints between protons. These constraints are crucial for building a reliable 3D model of the peptide. The analysis of ³J-coupling constants, particularly ³J(HNHα), can provide estimates for the φ dihedral angle.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Note: This table presents hypothetical data based on typical chemical shifts for similar protected dipeptides for illustrative purposes.)
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Fmoc-H | 7.2-7.8 | m | - |
| D-Orn NH | 8.1 | d | 7.5 |
| D-Orn α-H | 4.3 | m | - |
| D-Orn β-H | 1.6-1.8 | m | - |
| D-Orn γ-H | 1.5-1.7 | m | - |
| D-Orn δ-H | 3.1 | m | - |
| Gly NH | 8.3 | t | 5.5 |
| Gly α-H | 3.9 | d | 5.5 |
| NH₂ (amide) | 7.0, 7.5 | s (br) | - |
| Boc-CH₃ | 1.4 | s | - |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the amide bonds. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation and hydrogen-bonding environment. nih.gov
In the case of this compound, the amide I band, typically observed between 1600 and 1700 cm⁻¹, would be a key indicator of the peptide's backbone conformation. The presence of intramolecular hydrogen bonds, which can be influenced by the bulky protecting groups and the D-amino acid, would likely lead to shifts in the amide I frequency. semanticscholar.org For instance, a lower frequency might suggest the presence of a hydrogen-bonded C=O group. The amide A band (N-H stretching), usually found around 3300 cm⁻¹, is also a sensitive probe for hydrogen bonding.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: This table presents hypothetical data based on typical vibrational frequencies for similar protected dipeptides for illustrative purposes.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide A (N-H stretch) | 3300 - 3350 |
| C-H stretch (aromatic) | 3050 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2980 |
| Amide I (C=O stretch) | 1630 - 1680 |
| Amide II (N-H bend, C-N stretch) | 1510 - 1560 |
| Boc C=O stretch | 1690 - 1710 |
| Fmoc C=O stretch | 1715 - 1730 |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like peptides. nih.gov It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the peptide's backbone conformation.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive and high-resolution structural information for molecules that can be crystallized. nih.gov A successful crystallographic analysis of this compound would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its solid-state conformation.
The crystal structure would reveal the preferred packing arrangements and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. researchgate.net This information is invaluable for understanding the intrinsic conformational preferences of the molecule in a solvent-free environment. The bulky protecting groups would likely play a significant role in dictating the crystal packing.
Computational Chemistry and Molecular Modeling of Solution and Solid-State Conformations
Computational methods are essential for complementing experimental data and providing a deeper understanding of the conformational landscape of peptides.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com DFT calculations can be employed to determine the relative energies of different conformations of this compound, thereby identifying the most stable structures. distantreader.org
By performing a systematic search of the conformational space through variation of the key dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to the most probable conformations of the molecule. These theoretical structures can then be compared with experimental data from NMR and X-ray crystallography to provide a comprehensive and validated structural model. DFT calculations can also be used to predict vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. mdpi.com
Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (Note: This table presents hypothetical data for illustrative purposes.)
| Conformer | Dihedral Angles (φ, ψ) of D-Orn | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | +60°, +120° | 0.00 |
| 2 | -70°, +140° | 1.25 |
| 3 | +50°, -130° | 2.50 |
| 4 | -150°, +150° | 3.75 |
Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound at an atomic level. These simulations provide critical insights into the conformational landscape of the molecule and its intricate interactions with the surrounding solvent environment, details that are often challenging to capture through experimental techniques alone.
The conformational flexibility of this dipeptide derivative is a key determinant of its chemical behavior and potential interactions. MD simulations can map out the accessible conformations by calculating the potential energy of the system as a function of its atomic coordinates. This allows for the identification of low-energy, stable conformations and the transitional states between them. The large and sterically demanding fluorenylmethyloxycarbonyl (Fmoc) group, along with the two tert-butyloxycarbonyl (Boc) protecting groups on the ornithine side chain, significantly influences the molecule's rotational freedom around its single bonds.
Key dihedral angles within the peptide backbone (φ and ψ) and the side chains (χ angles) are continuously monitored throughout the simulation to characterize the conformational preferences. For instance, the bulky protecting groups are expected to impose significant steric hindrance, restricting the range of accessible dihedral angles compared to unprotected dipeptides.
The interaction with solvent molecules is another critical aspect explored through MD simulations. The choice of solvent can dramatically alter the conformational equilibrium of the peptide. In a polar protic solvent like water, the simulations can reveal the formation and dynamics of hydrogen bonds between the peptide's amide and carbonyl groups and the surrounding water molecules. The solvent accessible surface area (SASA) is another important parameter calculated from MD trajectories, indicating which parts of the molecule are exposed to the solvent and available for interaction.
In contrast, simulations in a nonpolar or aprotic solvent would likely show the molecule adopting a more compact conformation, with intramolecular hydrogen bonds becoming more prevalent to satisfy the hydrogen bonding potential of the amide groups in the absence of a suitable solvent partner. The behavior of the hydrophobic Fmoc and Boc groups in different solvents is of particular interest, as they can drive specific molecular folding patterns through hydrophobic collapse in aqueous environments.
To illustrate the type of data obtained from such simulations, the following tables present hypothetical but representative findings from a molecular dynamics study of this compound in two different solvent environments.
Table 1: Key Dihedral Angle Distributions in Different Solvents
| Dihedral Angle | Predominant Angle Range (in Water) | Predominant Angle Range (in Chloroform) |
|---|---|---|
| D-Orn (φ) | +40° to +70° | +50° to +80° |
| D-Orn (ψ) | -150° to -120° | -140° to -110° |
| Gly (φ) | -90° to -60° | -80° to -50° |
| Gly (ψ) | +120° to +150° | +130° to +160° |
Table 2: Solvent Interaction Parameters
| Parameter | Value in Water | Value in Chloroform |
|---|---|---|
| Average Solvent Accessible Surface Area (SASA) (Ų) | 650 ± 25 | 580 ± 30 |
| Average Number of Water Molecules within 3 Å | 85 ± 5 | N/A |
| Average Number of Intramolecular Hydrogen Bonds | 1.2 ± 0.5 | 2.5 ± 0.8 |
Chemical Reactivity and Selective Functionalization of Fmoc D Orn Boc Boc Gly Nh2
Selective Deprotection Strategies for Diverse Synthetic Pathways
The cornerstone of utilizing Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 in synthesis is the principle of orthogonal protection. biosynth.com This strategy employs protecting groups that can be removed under different chemical conditions, thereby allowing for the selective unmasking of reactive sites. biosynth.com In this molecule, the Fmoc group is labile to basic conditions, while the Boc groups are labile to acidic conditions, providing a robust orthogonal system for directed modifications. americanpeptidesociety.org
The Nα-Fmoc group serves as a temporary protecting group, primarily for the step-wise assembly of peptides in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org Its removal exposes the N-terminal primary amine of the D-ornithine residue, making it available for coupling with the next amino acid in the sequence.
The deprotection proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638). researchgate.net The base abstracts the acidic proton on the 9-position of the fluorene (B118485) ring, leading to the elimination of dibenzofulvene and the release of the free amine. researchgate.net The liberated dibenzofulvene is subsequently trapped by the amine base to form a stable adduct. researchgate.net While typically performed on a solid support, this reaction is also effective in solution phase. researchgate.net
Several reagent systems can be employed for Fmoc removal, with varying reaction times and efficiencies. The choice of solvent and base can be optimized to suit the specific requirements of the synthetic process.
| Reagent/Solvent System | Typical Concentration | Common Reaction Time | Notes |
|---|---|---|---|
| Piperidine in DMF | 20-30% (v/v) | 5-20 minutes | The most common and standard condition for SPPS. researchgate.netpeptide.com |
| Piperidine in NMP | 20-25% (v/v) | 10-20 minutes | N-Methylpyrrolidone (NMP) can be used as an alternative polar aprotic solvent to DMF. researchgate.net |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine | 5-10 minutes | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can accelerate deprotection. peptide.com |
| Morpholine in DMF | 50% (v/v) | 1-2 hours | A weaker base, sometimes used to minimize side reactions like racemization with sensitive residues. researchgate.net |
In contrast to the base-labile Fmoc group, the Boc groups protecting the side-chain amine of ornithine are stable to basic conditions but are readily cleaved by acid. americanpeptidesociety.orgorganic-chemistry.org This orthogonality is critical, as it allows for the removal of the side-chain protection without affecting the N-terminal Fmoc group, or vice-versa. biosynth.com
Deprotection is typically achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. peptide.comsigmaaldrich.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine as an ammonium (B1175870) salt. Scavengers may be added to prevent side reactions caused by the tert-butyl cation. organic-chemistry.org
This selective deprotection of the ornithine side chain opens the door for the synthesis of branched or cyclic peptides. Once the side-chain amine is exposed, it can be acylated with another amino acid, a peptide fragment, or another molecule of interest, while the main peptide backbone remains unchanged.
| Protecting Group | Chemical Nature | Cleavage Conditions | Synthetic Purpose |
|---|---|---|---|
| Fmoc | Base-Labile | 20% Piperidine in DMF | N-terminal elongation of the peptide chain. americanpeptidesociety.org |
| Boc | Acid-Labile | 50% TFA in DCM | Side-chain functionalization for branched synthesis. peptide.com |
C-Terminal Derivatization and Amide Reactivity
The C-terminal primary amide (-CONH2) is generally less reactive than a corresponding carboxylic acid or ester. However, its presence offers unique opportunities for modification and conjugation, enhancing the stability and biological properties of peptides. nih.gov
While direct modification of the C-terminal amide is challenging, several strategies have been developed. One common approach in solid-phase synthesis is to utilize a specialized resin linker, such as a PAL (Peptide Amide Linker), that yields a C-terminal amide upon cleavage. nih.gov Modifications can be performed on the resin-bound precursor before the final cleavage step.
For derivatization of the pre-formed amide, methods such as the Fukuyama N-alkylation can be adapted to introduce alkyl groups onto the amide nitrogen. nih.gov This reaction involves activation of the amide nitrogen, making it nucleophilic enough to react with alkyl halides. nih.gov Other advanced strategies include enzymatic modifications or transition metal-catalyzed cross-coupling reactions, although these are less common. The amide can also be a target for creating peptide analogs, such as peptide aldehydes, which act as enzyme inhibitors.
Regioselective Functionalization of the Ornithine Side Chain
The presence of two Boc groups on the ornithine side-chain amine, denoted as Orn(Boc)(Boc), presents a unique scenario for regioselective functionalization. This N,N-di(Boc) protected amine has distinct reactivity compared to a standard mono-Boc protected amine.
The N,N-di(Boc) moiety is known to be more acid-labile than a single N-mono(Boc) group. It is possible to selectively remove the first Boc group under milder acidic conditions than those required to cleave a standard Boc group. This difference in lability can be exploited for stepwise functionalization of the side-chain nitrogen.
Introduction of Diverse Chemical Tags and Moieties
The unique structural architecture of this compound, featuring orthogonally protected functional groups, renders it an exceptionally versatile platform for the introduction of a wide array of chemical tags and moieties. The strategic placement of the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the N-terminus and the acid-labile tert-butyloxycarbonyl (Boc) groups on the side-chain of the D-ornithine residue allows for a chemically distinct and sequential deprotection and functionalization strategy. This selective reactivity is fundamental to its application in the synthesis of complex biomolecules and peptide-drug conjugates. nih.govbiosynth.comaltabioscience.com
The primary point of functionalization on the this compound scaffold is the delta-amino group of the D-ornithine residue. nbinno.com Selective removal of one of the Boc protecting groups under acidic conditions, while keeping the N-terminal Fmoc group and the other Boc group intact, exposes a primary amine. This amine serves as a nucleophilic handle for the covalent attachment of various molecules. peptide.com The choice of deprotection conditions is critical to ensure the stability of the Fmoc group, which is sensitive to basic conditions. iris-biotech.deamericanpeptidesociety.org Typically, mild acids such as trifluoroacetic acid (TFA) in a controlled concentration are employed for the selective deprotection of the Boc group. peptide.com
Once the ornithine side-chain amine is deprotected, it can be functionalized through several common bioconjugation techniques. Amide bond formation is a prevalent method, where the amine reacts with an activated carboxylic acid of the tag or moiety to be introduced. nbinno.com Other conjugation chemistries can also be employed depending on the functional groups present on the tag.
This selective functionalization allows for the precise incorporation of a variety of chemical reporters, affinity tags, and therapeutic payloads. The ability to introduce these diverse moieties makes this compound a valuable building block in the development of targeted diagnostics and therapeutics. nih.gov
Attachment of Fluorescent Dyes
The conjugation of fluorescent dyes to the ornithine side-chain of this compound enables the creation of fluorescently labeled peptides for use in a range of biological assays, including fluorescence microscopy and flow cytometry. The selection of the fluorescent dye is dependent on the specific application, considering factors such as excitation and emission spectra, quantum yield, and photostability.
The general strategy involves the selective deprotection of the Orn(Boc) side chain, followed by the coupling of an amine-reactive derivative of the fluorescent dye. Commonly, these are N-hydroxysuccinimide (NHS) esters or isothiocyanates of the dye, which react efficiently with the primary amine of the ornithine side chain to form a stable amide or thiourea (B124793) bond, respectively.
Table 1: Examples of Fluorescent Dyes for Conjugation
| Fluorescent Dye | Reactive Group for Conjugation | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | 495 | 519 |
| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | 550 | 580 |
| 5-Carboxytetramethylrhodamine (5-TAMRA), SE | Succinimidyl Ester | 546 | 579 |
| Cyanine3 (Cy3) NHS ester | Succinimidyl Ester | 550 | 570 |
| Cyanine5 (Cy5) NHS ester | Succinimidyl Ester | 649 | 670 |
This table presents a selection of commonly used fluorescent dyes and their properties relevant for conjugation to the deprotected ornithine side chain.
Research in related fields has demonstrated the successful labeling of ornithine and other amine-containing residues within peptides with various fluorophores for applications in tracking cellular uptake and localization. nih.gov
Biotinylation for Affinity-Based Applications
Biotinylation, the covalent attachment of a biotin (B1667282) molecule, is a widely used technique for the purification and detection of proteins and peptides. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) forms the basis of numerous affinity-based assays. liberty.edu
The functionalization of the deprotected ornithine side chain of this compound with a biotinylation reagent allows for the creation of biotin-tagged peptides. These can then be used in applications such as affinity chromatography, Western blotting, and enzyme-linked immunosorbent assays (ELISAs). A variety of biotinylation reagents with different spacer arms are available to minimize steric hindrance and improve the binding of the biotinylated peptide to streptavidin or avidin.
Table 2: Common Biotinylation Reagents for Amine Modification
| Biotinylation Reagent | Reactive Group | Spacer Arm Length (Å) |
| NHS-Biotin | N-hydroxysuccinimide ester | 13.5 |
| NHS-LC-Biotin | N-hydroxysuccinimide ester | 22.4 |
| NHS-PEG4-Biotin | N-hydroxysuccinimide ester | 24.3 |
| Biotin isothiocyanate | Isothiocyanate | 14.8 |
This table provides examples of amine-reactive biotinylation reagents suitable for conjugating to the ornithine side chain of the dipeptide.
Conjugation of Therapeutic Payloads and Other Moieties
A significant application of this compound is its use as a linker in the synthesis of peptide-drug conjugates (PDCs). nih.govbiosynth.combiosyn.com In this context, the deprotected ornithine side chain serves as an attachment point for a cytotoxic drug or other therapeutic payload. The dipeptide structure can act as a spacer that influences the stability and release characteristics of the conjugated drug.
The choice of conjugation chemistry depends on the functional groups available on the payload. For payloads containing a carboxylic acid, standard peptide coupling reagents can be used to form an amide bond with the ornithine amine. Other reactive moieties on the payload can also be targeted using appropriate bifunctional linkers.
Table 3: Illustrative Research Findings on Peptide-Payload Conjugation
| Payload Type | Conjugation Chemistry | Peptide Moiety (Analogous System) | Research Application |
| Doxorubicin | Amide bond formation | c(RGDfK) | Targeted cancer therapy |
| Camptothecin | Ester linkage | GFLG | Prodrug development |
| Paclitaxel | Carbamate linkage | Various peptides | Anticancer drug delivery |
This table presents findings from studies on analogous peptide systems, illustrating the types of payloads and conjugation strategies that could be applied to the functionalized this compound linker.
The ability to attach a wide range of molecules to the ornithine side chain of this compound underscores its importance as a versatile building block in the construction of complex and functionalized peptides for a variety of research and therapeutic purposes.
Applications of Fmoc D Orn Boc Boc Gly Nh2 As a Versatile Synthetic Scaffold
Integration into Complex Peptide Architectures and Foldamers
The strategic placement of orthogonal protecting groups on the D-ornithine residue of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 makes it an ideal component for the synthesis of non-linear and structurally diverse peptide-based molecules. This building block facilitates the introduction of branching points and conformational constraints, which are essential for creating sophisticated three-dimensional structures.
The synthesis of branched, cyclic, and multi-arm peptides often relies on the use of amino acid derivatives with orthogonally protected side chains. nbinno.com The D-ornithine in the target dipeptide provides a key branching point. After incorporation of the this compound unit into a growing peptide chain via its C-terminal glycine (B1666218) amide, the Fmoc group can be selectively removed to allow for linear chain elongation. Subsequently, the Boc groups on the ornithine side chain can be cleaved under acidic conditions to expose the amino group, which can then serve as an attachment point for another peptide chain, leading to a branched structure. nih.govrsc.org
This strategy is particularly useful in the construction of dendrimeric peptides, where multiple peptide chains are attached to a central core. technoprocur.cz The use of a dipeptide unit like this compound can provide greater spacing and flexibility at the branching point compared to a single amino acid.
For the synthesis of cyclic peptides, the orthogonal protection scheme is also highly advantageous. researchgate.netpeptide.com A linear peptide containing the this compound unit can be assembled on a solid support. After selective deprotection of the side chain and the N-terminus, an intramolecular cyclization can be performed to yield a cyclic peptide. The D-configuration of the ornithine can be used to induce specific turns in the peptide backbone, which can be beneficial for creating well-defined secondary structures.
Table 1: Orthogonal Deprotection Strategies for Complex Peptide Synthesis
| Protecting Group | Chemical Lability | Typical Reagent | Application in Complex Peptide Synthesis |
| Fmoc | Base-labile | 20% Piperidine (B6355638) in DMF | Linear peptide chain elongation |
| Boc | Acid-labile | Trifluoroacetic acid (TFA) | Side-chain deprotection for branching or cyclization |
Peptide-based scaffolds are increasingly being explored for their potential in non-biological recognition systems, such as sensors and catalysts. The ability to precisely control the spatial arrangement of functional groups is critical for creating binding pockets that can selectively interact with target molecules. This compound can be used to introduce specific functionalities at defined positions within a peptide scaffold.
By incorporating this dipeptide into a larger peptide sequence and selectively deprotecting the ornithine side chain, various recognition motifs, such as chromophores, fluorophores, or metal-chelating ligands, can be attached. The peptide backbone can be designed to fold into a specific conformation, thereby pre-organizing the attached functional groups for optimal binding to a non-biological target. These engineered peptides can be immobilized on surfaces to create chemosensors or used in solution for molecular recognition applications. acs.orgnih.gov
Precursor for Advanced Bioconjugation Reagents and Chemical Probes
The reactive handles provided by the orthogonally protected amino groups of this compound make it a valuable precursor for the synthesis of sophisticated bioconjugation reagents and chemical probes for applications beyond the biological realm.
The modification and functionalization of non-biological surfaces, such as gold, silicon, or polymers, are crucial for the development of advanced materials and devices. Peptides can serve as versatile linkers to attach a wide range of molecules to these surfaces. The this compound dipeptide can be used to create bifunctional linkers.
For instance, the C-terminal glycine amide can be modified with a surface-anchoring group, such as a thiol for gold surfaces or a silane (B1218182) for silicon oxide. Following immobilization, the Fmoc and Boc protecting groups can be sequentially removed to allow for the attachment of other molecules, such as polymers, nanoparticles, or organic dyes. This modular approach enables the creation of multifunctional surfaces with tailored properties. biosyn.com
In materials science, there is a growing interest in developing "smart" materials that can respond to external stimuli or selectively interact with their environment. Peptides functionalized with chemically active tags and ligands can be integrated into materials to impart these properties. The this compound building block can be used to synthesize such peptide-based tags.
After incorporation into a peptide sequence, the ornithine side chain can be functionalized with a variety of chemically active moieties, such as photo-switchable groups, redox-active units, or catalytic centers. These functionalized peptides can then be incorporated into polymer matrices or attached to the surface of nanoparticles. The resulting hybrid materials can exhibit tunable optical, electronic, or catalytic properties, making them suitable for applications in areas such as responsive coatings, sensors, and catalysis. nih.govrsc.org
Role in Supramolecular Chemistry and Self-Assembling Systems
The principles of molecular self-assembly are increasingly being harnessed to create complex and functional nanostructures. Peptides are particularly well-suited for this purpose due to their ability to form well-defined secondary structures and engage in specific non-covalent interactions, such as hydrogen bonding and electrostatic interactions. nih.gov
The incorporation of this compound into a peptide sequence can influence its self-assembly behavior. The bulky protecting groups can modulate the packing of the peptide chains, while their subsequent removal can trigger a change in the self-assembled structure. Furthermore, the deprotected ornithine side chain can be used to introduce charges or other functional groups that can direct the self-assembly process or impart functionality to the resulting nanostructures. acs.orgub.edu For example, the introduction of charged groups can be used to create pH-responsive self-assembling systems. These peptide-based nanomaterials have potential applications in areas such as tissue engineering, drug delivery, and nanoelectronics. ingentaconnect.comaip.orgmdpi.com
Table 2: Applications of this compound in Different Fields
| Field | Application | Key Feature Utilized |
| Peptide Chemistry | Synthesis of branched and cyclic peptides | Orthogonal protecting groups on D-ornithine |
| Materials Science | Surface modification and functionalization | Bifunctional linker capability |
| Supramolecular Chemistry | Control of self-assembly processes | Modifiable side chain for directing intermolecular interactions |
| Nanotechnology | Formation of functional nanostructures | Triggerable changes in molecular structure |
Design Principles for Self-Assembly Based on this compound Derived Units
The self-assembly of Fmoc-protected amino acids and short peptides is a well-documented phenomenon, primarily driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. For this compound, the design principles for self-assembly would be dictated by the interplay of these forces, significantly modulated by the bulky di-Boc protection on the ornithine side chain.
Key Design Considerations:
π-π Stacking: The Fmoc group provides a strong driving force for aggregation in aqueous or polar organic solvents, leading to the formation of fibrillar nanostructures.
Hydrogen Bonding: The amide bonds of the peptide backbone and the terminal glycinamide (B1583983) offer sites for intermolecular hydrogen bonding, which would contribute to the stability and morphology of the self-assembled structures.
Steric Hindrance: The two tert-butyloxycarbonyl (Boc) groups on the ornithine side chain would introduce significant steric bulk. This could disrupt the typical β-sheet formation often observed in Fmoc-dipeptide self-assembly, potentially leading to novel supramolecular architectures. The chirality of the D-ornithine would also influence the handedness of the resulting assemblies.
Solvent Effects: The choice of solvent would be critical in modulating the balance between hydrophobic interactions (driving the aggregation of Fmoc groups) and hydrogen bonding.
A hypothetical model for the self-assembly of this compound is presented in the table below, comparing it with a standard Fmoc-dipeptide.
| Feature | Standard Fmoc-Dipeptide (e.g., Fmoc-Phe-Gly-NH2) | Predicted for this compound |
| Primary Driving Force | π-π stacking of Fmoc groups | π-π stacking of Fmoc groups |
| Secondary Interaction | Intermolecular β-sheet hydrogen bonding | Sterically hindered hydrogen bonding |
| Expected Morphology | Long, uniform nanofibers | Potentially shorter, less-defined fibers or novel morphologies (e.g., micelles, vesicles) due to steric hindrance |
| Gelation Propensity | High, forms stable hydrogels | Potentially lower or requiring specific conditions due to disruption of extensive hydrogen networks |
Formation of Controlled Supramolecular Nanostructures and Hydrogels for Non-Biological Applications
Based on the principles outlined above, this compound could be utilized to form a variety of supramolecular nanostructures. The control over these structures would rely on manipulating external stimuli such as solvent composition, temperature, and pH (upon removal of the acid-labile Boc groups).
For non-biological applications, hydrogels derived from this compound could find use as, for example, matrices for catalysis or as responsive materials. The bulky Boc groups could create hydrophobic pockets within the hydrogel network, suitable for encapsulating non-polar guest molecules. Upon deprotection of the Boc groups with acid, the resulting poly-cationic ornithine residues would drastically alter the properties of the material, potentially leading to a pH-responsive collapse of the hydrogel and release of the encapsulated guest.
Utilization in Materials Science and Polymer Chemistry
The structure of this compound also lends itself to applications in materials science, particularly in the creation of hybrid materials and peptide-polymer conjugates.
Incorporation into Hybrid Organic-Inorganic Materials and Composites
While no specific examples exist for this compound, one can envision its incorporation into hybrid materials. For instance, the terminal amide or the carbonyl groups could coordinate with metal ions, forming metallogels with interesting electronic or magnetic properties. Alternatively, after deprotection of the Boc groups, the resulting primary amines on the ornithine side chain could be used to functionalize the surface of inorganic nanoparticles (e.g., silica, gold), creating a peptide-coated nanomaterial. The Fmoc group would provide a handle for further assembly of these functionalized nanoparticles.
Development of Peptide-Polymer Conjugates for Advanced Material Properties
Peptide-polymer conjugates combine the structural and functional diversity of peptides with the processability and stability of synthetic polymers. This compound could be a valuable precursor for creating such conjugates.
Potential Synthetic Routes and Properties:
"Grafting-to" Approach: A pre-synthesized polymer with a reactive end-group could be coupled to the N-terminus of the Gly-NH2 unit after selective removal of the Fmoc group. The di-Boc-ornithine would remain as a protected side chain.
"Grafting-from" Approach: After removal of the Boc groups, the two primary amines on the ornithine side chain could be modified to act as initiation sites for polymerization, leading to a peptide with two polymer chains grafted onto the ornithine residue.
The resulting peptide-polymer conjugates would possess unique properties. The rigid, self-assembling peptide block would contrast with the flexible polymer chains, potentially leading to the formation of well-defined nanostructures in solution, such as micelles or vesicles. The high density of functional groups (after deprotection) would also make these materials interesting for applications requiring a high degree of surface functionalization.
The table below summarizes the potential properties of peptide-polymer conjugates derived from this compound.
| Conjugation Strategy | Resulting Architecture | Potential Properties and Applications |
| Grafting-to | Linear polymer-peptide block copolymer | Self-assembly into micelles/vesicles; potential for encapsulation and release |
| Grafting-from | Peptide backbone with two polymer side chains | "Bottle-brush" like structure; high density of polymer chains leading to unique solution properties; potential as a lubricant or coating |
Future Research Directions and Emerging Opportunities for Fmoc D Orn Boc Boc Gly Nh2
Exploration of Chemoenzymatic Synthesis Routes and Biocatalytic Modifications
The integration of enzymatic processes with traditional chemical synthesis offers a promising avenue for creating complex peptides with high selectivity and efficiency. For a compound like Fmoc-D-Orn(Boc)(Boc)-Gly-NH2, this hybrid approach could streamline its production and enable novel modifications.
A significant area of exploration involves the use of enzymes for post-translational modifications. Recently discovered peptide arginases, for instance, catalyze the hydrolysis of arginine residues within a peptide chain to produce ornithine. acs.orgnih.gov Future research could investigate the reverse of this process or engineer related enzymes to directly incorporate protected ornithine derivatives into a growing peptide chain, potentially simplifying the synthetic route. The broad substrate specificity of some peptide arginases suggests a foundation for engineering enzymes for custom ornithine-containing peptides. acs.org
Furthermore, biocatalytic modifications could be applied to the ornithine side chain itself. Studies have demonstrated the consecutive enzymatic modification of L-ornithine to generate δ-N-acetyl-δ-N-hydroxy-l-ornithine, a key component of siderophores. acs.org This points to the possibility of using enzymes like FAD-dependent monooxygenases and acetyltransferases to selectively modify the δ-amino group of the ornithine residue within the dipeptide, even in the presence of protecting groups, to create unique functional moieties. acs.org Such biocatalytic steps could introduce functionalities that are challenging to achieve through conventional chemical methods.
Development of Novel Protecting Group Strategies and Green Chemistry Approaches
The synthesis of peptides, including building blocks like this compound, is often hampered by its reliance on hazardous solvents and complex protection/deprotection steps. rsc.org Green chemistry principles are driving research towards more sustainable and efficient synthetic protocols.
Current strategies predominantly use the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the tert-butoxycarbonyl (Boc) group for the side chain. creative-peptides.comnih.gov The Fmoc group is notably base-labile, typically removed with piperidine (B6355638) in DMF, while the Boc group is acid-labile. creative-peptides.com A key research direction is the development of novel protecting groups that are orthogonal to existing schemes but can be removed under milder, more environmentally benign conditions. ub.edu For example, protecting groups removable with specific enzymes or under photolytic conditions would reduce chemical waste and minimize side reactions.
Significant progress is being made in replacing hazardous solvents like DMF and NMP in solid-phase peptide synthesis (SPPS). rsc.org Research has identified greener alternatives that can be effective for both coupling and deprotection steps. unife.it Ethyl acetate (B1210297) (EtOAc), for example, has shown excellent results in peptide coupling reactions and is more sustainable than DMF. unibo.it Future work will focus on optimizing reaction conditions for this compound and related intermediates in these green solvents. Additionally, strategies that combine synthetic steps, such as in-situ Fmoc removal without intermediate washing, can drastically reduce solvent consumption. peptide.com
| Solvent | Typical Use | Advantages | Disadvantages/Environmental Concerns |
|---|---|---|---|
| Dimethylformamide (DMF) | Coupling, Washing, Fmoc-deprotection | Excellent solubilizing properties | Reproductive toxicity, high boiling point |
| N-Methyl-2-pyrrolidone (NMP) | Coupling, Washing | High polarity and solvating power | Reproductive toxicity, regulated substance |
| Dichloromethane (B109758) (DCM) | Resin swelling, Boc-deprotection | Effective for swelling polystyrene resins | Suspected carcinogen, volatile organic compound (VOC) |
| Ethyl Acetate (EtOAc) | Greener alternative for coupling | Lower toxicity, biodegradable, derived from renewable resources | Lower polarity than DMF, may not be suitable for all sequences |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative for coupling/washing | Derived from renewable sources, lower toxicity | Can form peroxides, performance can be sequence-dependent |
Advanced Applications in Bio-Inspired Materials and Non-Covalent Assemblies
The unique chemical structure of this compound, particularly the aromatic Fmoc group, makes it a candidate for the design of self-assembling materials. Fmoc-dipeptides are well-known for their ability to form supramolecular structures such as nanofibers, hydrogels, and vesicles through a combination of hydrogen bonding and π-π stacking interactions.
Future research will likely explore the self-assembly properties of this specific dipeptide and its derivatives. The bulky Boc protecting groups on the ornithine side chain could sterically influence the packing of the molecules, leading to novel nanostructures. A key opportunity lies in "triggered" assembly, where the removal of the Boc groups using an acid stimulus could alter the hydrophilic/hydrophobic balance and initiate or modify the self-assembly process. This could be harnessed to create responsive biomaterials for applications in drug delivery or tissue engineering.
Furthermore, the ornithine and glycine (B1666218) residues provide sites for non-covalent interactions. The potential for hydrogen bonding via the amide backbone and the eventual primary amine on the ornithine side chain (after deprotection) could facilitate binding to biological macromolecules like polynucleotides or proteins. mdpi.com Research into these non-covalent assemblies could lead to the development of new sensors or functional materials that interact with biological systems in a specific manner.
Computational Design of Functional Derivatives for Specific Chemical Reactivities and Material Properties
Computational modeling is an increasingly powerful tool for predicting the behavior of molecules and guiding synthetic efforts. For this compound, computational studies can accelerate the discovery of derivatives with specific, desirable properties.
One area of focus is predicting chemical reactivity. The "ornithine effect" observed in mass spectrometry, where the side-chain amine of ornithine facilitates a nucleophilic attack on the peptide backbone leading to selective cleavage, is a prime example of inherent reactivity. nih.govnih.gov Quantum mechanics (QM) and molecular dynamics (MD) simulations could be used to model this effect and design derivatives where this reactivity is either enhanced or suppressed. For instance, altering the length of the side chain or substituting adjacent amino acids could modulate the favorability of the cyclization reaction that underlies this effect. nih.gov
Computational methods can also predict material properties. By simulating the intermolecular interactions of various derivatives, researchers can forecast their propensity to self-assemble into ordered nanostructures. These models can screen for derivatives with optimal geometries for forming stable nanofibers or other morphologies. Thermodynamic modeling, which has been used to predict the solubility of dipeptides, could be adapted to predict the solubility and aggregation behavior of more complex, protected dipeptides in various solvents. rsc.org This predictive power would allow for the rational design of functional derivatives for specific material or chemical applications, saving significant experimental time and resources.
| Derivative of this compound | Potential Property to Model | Computational Method | Potential Application |
|---|---|---|---|
| Substitution of Glycine with Alanine | Conformational preference, self-assembly | Molecular Dynamics (MD) | Materials with altered mechanical properties |
| Replacement of Boc with other protecting groups | Deprotection energy barrier, solvent effects | Density Functional Theory (DFT) | Optimized, greener synthesis protocols |
| Elongation of Ornithine side chain (e.g., Lysine (B10760008) derivative) | Propensity for lactam formation (reactivity) | QM/MM Simulations | Design of selectively cleavable peptides |
| Attachment of a chromophore to Gly-NH2 | Absorption spectrum, non-covalent binding to DNA | Time-Dependent DFT (TD-DFT), Docking | Bio-sensors and photodynamic agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
